molecular formula C23H17BrCl2N2O5 B11533585 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate

4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate

Cat. No.: B11533585
M. Wt: 552.2 g/mol
InChI Key: QICGEASVAYFXQB-KKMKTNMSSA-N
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Description

4-((E)-{[(2,4-Dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate is a complex synthetic ester with the molecular formula C₂₃H₁₇BrCl₂N₂O₅ . This compound features a hydrazono-methyl linker and is built around a 2-methoxyphenyl benzoate core, structurally integrating a 2,4-dichlorophenoxyacetyl group and a 3-bromobenzoate moiety. The 2,4-dichlorophenoxyacetyl group is a key functional motif, as it is derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known synthetic auxin and foundational herbicide that has been extensively studied for over 60 years . The molecular structure suggests potential for investigation in agricultural chemistry, particularly for researchers exploring the structure-activity relationships of auxin-mimicking compounds. The presence of the 2,4-D-like moiety indicates that this compound may be of interest in studies aimed at understanding plant growth regulation and herbicide mechanism of action, as synthetic auxins like 2,4-D induce uncontrolled growth and senescence in susceptible broadleaf plants . Furthermore, its complex structure makes it a candidate for use in chemical synthesis and as a building block for developing novel compounds with specialized properties. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C23H17BrCl2N2O5

Molecular Weight

552.2 g/mol

IUPAC Name

[4-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate

InChI

InChI=1S/C23H17BrCl2N2O5/c1-31-21-9-14(5-7-20(21)33-23(30)15-3-2-4-16(24)10-15)12-27-28-22(29)13-32-19-8-6-17(25)11-18(19)26/h2-12H,13H2,1H3,(H,28,29)/b27-12+

InChI Key

QICGEASVAYFXQB-KKMKTNMSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl)OC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps. The starting materials often include 2,4-dichlorophenoxyacetic acid, hydrazine hydrate, and 3-bromobenzoic acid. The synthesis process may involve the following steps:

    Formation of the hydrazone: Reacting 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the hydrazone intermediate.

    Condensation reaction: The hydrazone intermediate is then reacted with 2-methoxybenzaldehyde under acidic conditions to form the desired product.

    Esterification: Finally, the product is esterified with 3-bromobenzoic acid to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Substitution on the Phenoxy/Acetyl Group

Variations in the phenoxy/acetyl group significantly alter electronic and steric properties:

Compound Substituent on Acetyl Group Molecular Formula Molecular Weight Key Features Reference
Target Compound 2,4-Dichlorophenoxy C₂₃H₁₆BrCl₂N₂O₅ ~597.2* Electron-withdrawing Cl groups enhance electrophilicity -
4-[(E)-{[(4-Methylphenoxy)acetyl]hydrazono}methyl]phenyl 3-bromobenzoate 4-Methylphenoxy C₂₃H₁₉BrN₂O₄ 479.32 Methyl group increases lipophilicity; reduced steric hindrance
4-{(E)-[(1-Naphthylacetyl)hydrazono]methyl}phenyl 4-bromobenzoate 1-Naphthylacetyl C₂₆H₁₉BrN₂O₃ 511.35 Extended aromatic system enhances π-π interactions
4-{(E)-[(1,3-Benzodioxol-5-ylcarbonyl)hydrazono]methyl}-2-methoxyphenyl 2,4-dichlorobenzoate 1,3-Benzodioxol-5-ylcarbonyl C₂₃H₁₆Cl₂N₂O₇ 519.29 Heterocyclic group improves solubility and metabolic stability

Notes:

  • Bulky substituents (e.g., naphthyl) may hinder molecular packing or binding to biological targets .

Halogen Substituent Effects

Halogen positioning (bromo, chloro) influences electronic and steric properties:

Compound Halogen Substituents Molecular Weight Key Observations Reference
Target Compound 3-Bromo (benzoate), 2,4-dichloro (phenoxy) ~597.2* Synergistic electron-withdrawing effects from Br and Cl -
4-{(E)-[(4-Bromoanilino)(oxo)acetyl]hydrazono}methyl-2-methoxyphenyl 3-bromobenzoate 4-Bromo (anilino), 3-bromo (benzoate) 575.21 Bromo-anilino group introduces resonance effects; dual bromo groups increase molecular weight
2,4-Dibromo-6-[(E)-{[(4-chlorophenyl)acetyl]hydrazono}methyl]phenyl benzoate 2,4-Dibromo (phenyl), 4-chloro (acetyl) 532.11 Increased bromination enhances steric bulk and polarizability

Notes:

  • Bromo groups at the 3-position (benzoate) in the target compound may direct electrophilic substitution reactions meta to the ester group.
  • Dichloro substituents on phenoxy enhance oxidative stability compared to single halogens .

Functional Group Variations

Alternative functional groups modulate reactivity and applications:

Compound Functional Group Molecular Weight Key Implications Reference
Target Compound Hydrazone + ester ~597.2* Ester group improves bioavailability; hydrazone enables chelation -
2-Methoxy-4-((E)-{[(4-methylphenyl)sulfonyl]hydrazono}methyl)phenyl 3-bromobenzoate Sulfonyl hydrazone + ester 503.37 Sulfonyl group increases acidity and hydrogen-bonding capacity
4-{(E)-[(4-{[(4-Chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}-2-methoxyphenyl (2E)-3-phenylacrylate Sulfonamide + acrylate 575.95 Sulfonamide enhances biological activity; acrylate enables polymerization

Notes:

  • The target’s ester group may confer better hydrolytic stability compared to acrylate derivatives .

Biological Activity

The compound 4-((E)-{[(2,4-dichlorophenoxy)acetyl]hydrazono}methyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic molecule that exhibits diverse biological activities due to its unique structural characteristics. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H17BrCl2N2O5C_{23}H_{17}BrCl_2N_2O_5 with a molecular weight of approximately 552.2 g/mol. Its structure incorporates multiple functional groups, including a hydrazone linkage, bromine, and dichlorophenoxy moieties, which are pivotal for its biological interactions.

PropertyValue
Molecular FormulaC23H17BrCl2N2O5C_{23}H_{17}BrCl_2N_2O_5
Molecular Weight552.2 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves several steps, including the formation of hydrazone derivatives through the reaction of hydrazine with carbonyl compounds. The presence of dichlorophenoxy and bromobenzoate groups enhances its reactivity and potential biological applications.

Antimicrobial Properties

Research indicates that compounds with similar structures to This compound exhibit significant antimicrobial activity. For instance, derivatives containing hydrazone linkages have been documented to possess antibacterial properties against various pathogens. A study on related hydrazone compounds demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The structural features of the compound suggest potential anticancer properties. A comparative analysis with other brominated compounds has shown that bromine substitution can enhance cytotoxicity against cancer cell lines. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells by activating caspase pathways .

The biological mechanisms through which This compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Compounds with hydrazone groups can inhibit enzymes critical for cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress in target cells.
  • Interference with Cell Signaling Pathways : The unique functional groups may interact with signaling molecules, altering cellular responses.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various hydrazone derivatives. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) against several bacterial strains .

Investigation into Anticancer Properties

In another investigation, researchers explored the anticancer properties of brominated phenolic compounds. The findings suggested that these compounds could significantly reduce tumor growth in xenograft models through mechanisms involving apoptosis and cell cycle arrest .

Q & A

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodology : High-Resolution Mass Spectrometry (HRMS) is essential for confirming molecular weight and structural integrity, as demonstrated for analogous hydrazonoquinoline derivatives . Complementary techniques include:
  • Elemental Analysis (CHNS) : Validates stoichiometric ratios (e.g., C, H, N, S content) .
  • FT-IR and NMR : Identify functional groups (e.g., hydrazone C=N stretch at ~1600 cm⁻¹) and regiochemistry of substituents.
  • X-ray crystallography : Resolves stereochemical ambiguities, as applied to phenacyl benzoate derivatives .

Q. How do substituents (e.g., methoxy, bromo) influence the compound’s solubility and reactivity?

  • Methodology : Substituent effects can be systematically studied via comparative synthesis. For instance, methoxy groups enhance solubility in polar solvents (e.g., ethanol, DMSO) due to increased polarity, whereas bromine atoms may reduce reactivity in nucleophilic substitutions due to steric hindrance . Computational tools like DFT (Density Functional Theory) predict electronic effects, such as charge distribution on the hydrazone moiety .

Advanced Research Questions

Q. How can conflicting data from spectroscopic and crystallographic analyses be resolved?

  • Methodology : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility. For example, the E/Z isomerism of the hydrazone group may lead to differing spectral interpretations. To resolve this:
  • Perform variable-temperature NMR to detect dynamic equilibria.
  • Use single-crystal X-ray diffraction to confirm the dominant solid-state conformation .
  • Cross-validate with computational models (e.g., molecular dynamics simulations) .

Q. What experimental design considerations are critical for studying the compound’s biological activity?

  • Methodology :
  • Dose-Response Studies : Test across a logarithmic concentration range (e.g., 1 nM–100 µM) to establish IC₅₀ values.
  • Control Experiments : Include structurally similar analogs (e.g., 3-bromo vs. 4-chloro derivatives) to isolate substituent-specific effects .
  • Stability Assays : Monitor degradation under physiological conditions (pH 7.4, 37°C) using HPLC to ensure bioactivity correlates with intact compound .

Q. How does the compound’s stability under varying environmental conditions (pH, light) affect its applicability?

  • Methodology :
  • Photolysis Studies : Expose the compound to UV-Vis light (e.g., 254–365 nm) and analyze degradation products via LC-MS. Phenacyl benzoate derivatives, for example, undergo photolytic cleavage of ester bonds .
  • pH-Dependent Stability : Use buffered solutions (pH 1–10) and track hydrolysis kinetics. The methoxy group may enhance stability in acidic conditions by reducing electron withdrawal .

Q. What computational strategies are recommended for predicting interactions with biological targets?

  • Methodology :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against targets (e.g., enzymes, receptors). Focus on the hydrazone moiety’s ability to chelate metal ions or form hydrogen bonds .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to guide structural optimization .

Data Contradiction Analysis

Q. How should researchers address variability in biological activity across studies?

  • Methodology : Variability may stem from impurities or isomerization. Strategies include:
  • Reproducibility Checks : Synthesize batches using identical conditions (e.g., solvent purity, reflux time) .
  • Isomer Separation : Use chiral HPLC or crystallization to isolate E/Z isomers and test their activity separately .
  • Meta-Analysis : Compare data across published studies to identify trends (e.g., higher activity in analogs with electron-withdrawing groups) .

Key Research Gaps and Future Directions

  • Stereochemical Control : Develop asymmetric synthesis methods to access enantiopure hydrazone derivatives.
  • In Vivo Studies : Evaluate pharmacokinetics and toxicity in animal models, prioritizing analogs with optimal in vitro stability .
  • Material Science Applications : Explore use in photo-responsive materials, leveraging its photolytic behavior .

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